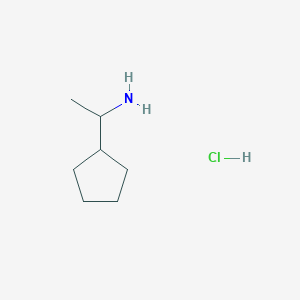

(1-环戊基乙基)胺盐酸盐

货号 B117183

CAS 编号:

150812-09-2

分子量: 149.66 g/mol

InChI 键: RTRZDZYIAUVOTC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

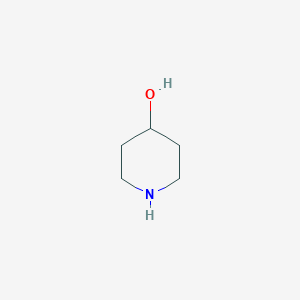

“(1-Cyclopentylethyl)amine hydrochloride” is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is used for research purposes .

Synthesis Analysis

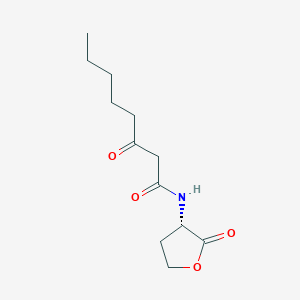

The synthesis of “(1-Cyclopentylethyl)amine hydrochloride” involves the enrichment of (R,S)-1-cyclopentylethyl amine . The amine is converted to the hydrochloride by dissolving the product in water, adjusting the pH to 12.0 with solid NaOH pellets, and extracting three times with diethyl ether . The combined ether extracts are dried over Na2SO4, then treated with a solution of HCl in methanol (with cooling), and this solution is evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid .Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including “(1-Cyclopentylethyl)amine hydrochloride”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

“(1-Cyclopentylethyl)amine hydrochloride” has a boiling point of 149.825ºC at 760 mmHg and a density of 0.884g/cm3 . It is soluble in water .科学研究应用

合成和材料开发

- 胺衍生物的合成:1-环戊基乙胺等胺类在各种化合物合成中至关重要。例如,1-乙炔基环丙胺和 1-乙炔基环丁胺被制备成盐酸盐,并用于制备新的乙炔基延伸 1-氨基环丙烷羧酸及其 N-Fmoc 保护衍生物。这些化合物是有机合成和药物开发中的有价值的构件 (Kozhushkov et al., 2010).

- 用于微胶囊化的藻酸盐-酰胺衍生物:藻酸盐-酰胺衍生物是使用胺化化合物(如 1-环戊基乙胺)合成的,用于微胶囊化应用。这些衍生物展示了在创建微胶囊以包裹物质的潜力,提供受控释放和对包裹材料的保护 (Yang et al., 2011).

催化和化学转化

- 有机反应中的催化:1-环戊基乙胺等胺类参与化学转化的催化过程。例如,Ru/Nb2O5 催化剂用于环戊酮的还原胺化,产生环戊胺,这是一种在杀虫剂、化妆品和药品生产中很有价值的化合物。该研究强调了催化剂形态对其活性和反应机理的影响 (Guo et al., 2019).

药物合成和药理学

- 抗肿瘤剂的合成:1-环戊基乙胺盐酸盐用于合成具有潜在抗肿瘤(抗癌)特性的化合物。合成涉及胺及其衍生物的产生,突出了它们在开发新的癌症疗法中的应用 (Pettit et al., 2003).

安全和危害

属性

IUPAC Name |

1-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylethan-1-amine hydrochloride | |

Synthesis routes and methods

Procedure details

The 1-cyclopentylethyl amine (S/R=3/1) was converted to the hydrochloride by dissolving the combined product of 3 runs (12.4 g) in 200 ml H2O, adjusting the pH to 12.0 with solid NaOH pellets and extracting three times with 100 ml diethyl ether. The combined ether extracts were dried over Na2SO4, then treated with a solution of 2 g HCl in 100 ml methanol (with cooling) and this solution was evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid - 8.46 g, mp 192- 4° C.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)